molecular formula C17H19NO2 B12594733 Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate CAS No. 651053-59-7

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate

Cat. No.: B12594733
CAS No.: 651053-59-7
M. Wt: 269.34 g/mol
InChI Key: WCZMULBALOVXDJ-UHFFFAOYSA-N
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Description

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of compounds featuring a 1,4-dihydropyridine core esterified with a phenyl chloroformate derivative. The structure incorporates a cyclopentyl substituent, which can influence the molecule's lipophilicity and steric profile, making it a valuable intermediate for constructing more complex molecular architectures . The core 4-phenylpyridine structure is a recognized scaffold in the development of biologically active molecules. For instance, substituted 4-phenylpyridines have been investigated for their anti-emetic effects, functioning as potent antagonists for specific receptors, such as the Neurokinin-1 (NK1) receptor, which is a validated target for preventing chemotherapy-induced nausea and vomiting . Furthermore, dihydropyridine derivatives are extensively explored in drug discovery for their diverse pharmacological potential. As a reagent, this compound is likely employed in nucleophilic substitution reactions or as a protecting group intermediate in multi-step synthetic sequences. Researchers may utilize it to introduce a carbamate moiety or to modify the pyridine nitrogen in complex molecules. Handling requires appropriate safety precautions, as related phenyl chloroformate compounds are classified as toxic and corrosive, with hazard statements including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Please Note: This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. The information presented is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651053-59-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C17H19NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-15H,4-7H2

InChI Key

WCZMULBALOVXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C=CN(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Esterification Method

The esterification method is one of the most straightforward approaches to synthesize Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate:

  • Starting Materials : The primary reactants include 4-cyclopentylpyridine-1(4H)-carboxylic acid and phenol.

  • Reaction Conditions :

    • Reagents : Dicyclohexylcarbodiimide (DCC) or HATU as coupling agents.
    • Base : A base such as triethylamine may be used to facilitate the reaction.
  • Procedure :

    • Mix the carboxylic acid and phenol in an appropriate solvent (e.g., dichloromethane).
    • Add the coupling agent and base, then stir at room temperature for several hours.
    • After completion, the reaction mixture is typically washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Amidation Method

The amidation method involves converting pyridine carboxylic acids into amides before further transformations:

  • Starting Materials : Use 4-chloropyridine-2-carboxylic acid chloride and cyclopentylamine.

  • Reaction Conditions :

    • Reagents : Triethylamine as a base to capture HCl.
  • Procedure :

    • Dissolve the acid chloride in anhydrous toluene.
    • Slowly add cyclopentylamine while stirring at room temperature.
    • After completion, extract the organic phase and purify using column chromatography.

Summary Table of Synthetic Methods

Method Key Reactants Coupling Agents Base Used Yield (%)
Esterification 4-cyclopentylpyridine-1(4H)-carboxylic acid + phenol DCC or HATU Triethylamine High
Amidation 4-chloropyridine-2-carboxylic acid chloride + cyclopentylamine None Triethylamine Moderate

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including phenyl 4-cyclopentylpyridine-1(4H)-carboxylate, have shown promising anticancer activities. For instance, studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cancer cell survival .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 Vulvar CarcinomaTBDApoptosis via caspase activation
Sorafenib DerivativesVarious CarcinomasTBDCytostatic activity

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits notable effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Streptococcus pneumoniaeTBD

Toxicological Profile

Initial toxicological assessments indicate that this compound exhibits minimal toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to ascertain the safety profile fully .

Case Study 1: Antitumor Effects

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Conclusion and Future Directions

The applications of this compound span across various domains in medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies are essential to explore its full therapeutic potential and elucidate its mechanisms of action further. Future research should focus on optimizing its pharmacological properties and conducting extensive clinical trials to validate its efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of phenyl 4-cyclopentylpyridine-1(4H)-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₁₇H₁₉NO₂ 269.34 Pyridine ring, phenyl ester Cyclopentyl, phenyl ester
Benzyl 4-fluoropiperidine-1-carboxylate C₁₃H₁₆FNO₂ 237.27 Piperidine ring, benzyl ester Fluorine at 4-position
N,N-Dimethylpyridin-4-aminium 1-phenylcyclopentane-1-carboxylate monohydrate C₁₉H₂₆N₂O₃·H₂O 360.45 Pyridinium cation, carboxylate anion Cyclopentyl, dimethylamino
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 233.20 Pyridine ring, carboxylic acid, hydroxyl Fluorophenyl, hydroxyl
Key Observations:
  • Ionic vs. Covalent Structures : N,N-Dimethylpyridinium carboxylate exists as an ionic salt, contrasting with the covalent ester linkage in the target compound. Ionic structures often exhibit higher solubility in polar solvents .
  • Functional Group Diversity : The presence of carboxylic acid and hydroxyl groups in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine increases hydrogen-bonding capacity, which may enhance crystallinity compared to the phenyl ester .

Biological Activity

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. The compound features a pyridine ring, which is known for its ability to interact with various biological targets, and a cyclopentyl group that may influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinase Activity : Some studies suggest that derivatives of pyridine can inhibit PI3K/AKT signaling pathways, which are crucial in cancer cell proliferation and survival. For instance, certain phenyl carboxamide derivatives demonstrated significant antiproliferative activity against colorectal cancer cell lines, indicating that modifications in the carboxamide side chain can enhance activity through better binding interactions with the target proteins .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle and activating caspases. For example, research on farnesyltransferase inhibitors revealed that these compounds could arrest the cell cycle at the S phase and promote mitochondrial dysfunction leading to cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Substituent Effects : The presence of hydrophobic groups such as cyclopentyl enhances binding affinity to targets like adenosine receptors. Conversely, certain substitutions can reduce affinity, highlighting the importance of optimizing side chains for desired activity .
  • Hydrogen Bonding : The ability to form hydrogen bonds with target proteins significantly influences the potency of these compounds. For instance, studies show that compounds capable of forming H-bonds with PI3Kα exhibit improved inhibitory effects .

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of this compound against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundCaco-2TBDPI3K/AKT inhibition
Similar Pyridine DerivativeHepG26.92Apoptosis induction
Similar Carboxamide CompoundU937TBDCell cycle arrest

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

  • Antitumor Activity : A study identified a novel compound with potent antitumor activity against HepG2 cells, demonstrating an IC50 value lower than that of established treatments like Sunitinib. This suggests that structural modifications could lead to more effective therapies .
  • Memory Enhancement : Another investigation into PDE4D inhibitors indicated that similar compounds could enhance memory in animal models, showcasing their potential beyond oncology .

Q & A

Q. What are the standard synthetic routes for Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of pyridine-carboxylate derivatives typically involves nucleophilic substitution or condensation reactions. A plausible route for the target compound could involve:

  • Step 1: Reacting 4-cyclopentylpyridine with a carbonylating agent (e.g., benzyl chloroformate) under basic conditions. Triethylamine in dichloromethane (DCM) is commonly used to neutralize HCl byproducts .
  • Step 2: Cyclopentyl group introduction via Friedel-Crafts alkylation or organometallic coupling (e.g., Grignard or organolithium reagents). For example, phenyllithium in tetrahydrofuran (THF) at −78°C has been used for similar piperidine derivatives .

Critical Conditions:

ParameterOptimal RangeRationale
Temperature−78°C to 25°CPrevents side reactions in organometallic steps
SolventDCM or THFStabilizes intermediates and reagents
BaseTriethylamineNeutralizes acidic byproducts
Reaction Time4–24 hoursEnsures complete conversion

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This program is robust for small-molecule refinement and handles high-resolution data .
  • Spectroscopy:
    • NMR: Compare experimental 1^1H/13^13C NMR shifts with predicted values (e.g., using ChemDraw or DFT calculations).
    • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
  • ORTEP-III: Generate thermal ellipsoid plots to visualize bond lengths/angles and validate crystallographic data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H313/H333 hazards) .
  • First Aid: For skin contact, wash with water for 15 minutes and consult a physician .
  • Storage: Keep in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Identification: Use HPLC or LC-MS to detect impurities. For example, tert-butyl or benzyl derivatives may form due to incomplete carboxylation .
  • Optimization Strategies:
    • Temperature Control: Lower temperatures (−78°C) reduce unwanted nucleophilic attacks .
    • Catalyst Screening: Test palladium or copper catalysts for coupling steps to improve regioselectivity.
    • Stoichiometry Adjustments: Use a 10% excess of the cyclopentyl reagent to drive the reaction to completion.

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).
  • Software Tools: Gaussian, ORCA, or VASP for electronic structure analysis. Cross-validate results with crystallographic data from SHELX-refined structures .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Data Cross-Validation:
    • Compare NMR-derived torsion angles with X-ray crystallography results.
    • Check for polymorphism (different crystal packing) using differential scanning calorimetry (DSC).
  • Refinement Techniques: Use SHELXL’s restraints for disordered atoms or twinned crystals .
  • Advanced NMR: Employ 15^15N or 19^19F NMR (if applicable) to probe electronic environments missed in X-ray data.

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